molecular formula C4H8NNaO5 B13655558 Sodium (S)-3-amino-3-carboxypropanoate hydrate

Sodium (S)-3-amino-3-carboxypropanoate hydrate

Cat. No.: B13655558
M. Wt: 173.10 g/mol
InChI Key: PPTHNBYUFXSJPS-JIZZDEOASA-M
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Description

Sodium (S)-3-amino-3-carboxypropanoate hydrate is a chemical compound that belongs to the class of amino acids. It is a sodium salt of (S)-3-amino-3-carboxypropanoic acid, which is also known as (S)-beta-alanine. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-3-amino-3-carboxypropanoate hydrate typically involves the neutralization of (S)-3-amino-3-carboxypropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the use of high-purity reagents and advanced crystallization techniques to achieve a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate and amine derivatives.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated amino acids.

Scientific Research Applications

Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium (S)-2-amino-3-carboxypropanoate hydrate: Similar in structure but differs in the position of the amino group.

    Sodium (S)-3-amino-4-carboxybutanoate hydrate: Contains an additional carbon in the backbone.

    Sodium (S)-3-amino-3-carboxybutanoate hydrate: Similar but with a different side chain.

Uniqueness

Sodium (S)-3-amino-3-carboxypropanoate hydrate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.

Biological Activity

Sodium (S)-3-amino-3-carboxypropanoate hydrate, commonly known as sodium L-aspartate, is a compound of significant interest in biochemical research and medical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

  • Chemical Formula : C4H6NNaO4
  • Molecular Weight : 144.09 g/mol
  • CAS Number : 2068-80-6

This compound plays a multifaceted role in biological systems:

  • Neurotransmitter Activity : It acts as an excitatory neurotransmitter in the central nervous system, influencing neuronal signaling pathways.
  • Metabolic Role : It is involved in the synthesis of other amino acids and plays a critical role in the urea cycle.
  • Cell Signaling : The compound modulates various signaling pathways, including:
    • MAPK/ERK Pathway
    • PI3K/Akt/mTOR Pathway
    • JAK/STAT Signaling Pathway

1. Neuroprotective Effects

Research indicates that sodium L-aspartate has neuroprotective properties, which may help in conditions like stroke and neurodegenerative diseases. Its role in neurotransmission enhances synaptic plasticity and cognitive function.

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing cytokine production.

3. Cardioprotective Applications

It is utilized in cardioplegia solutions during bypass surgeries to protect myocardial tissues from ischemic damage. The compound's ability to stabilize cellular membranes under stress conditions is crucial for maintaining cardiac function during surgery .

Case Studies and Research Findings

StudyFindings
Neuroprotection in Stroke Models Sodium L-aspartate administration showed significant improvement in recovery post-stroke by reducing neuronal apoptosis .
Inflammation Modulation In animal models, sodium L-aspartate reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .
Cardiac Surgery Applications Clinical studies demonstrated that patients receiving sodium L-aspartate in cardioplegia solutions had lower rates of myocardial injury post-surgery .

Clinical Applications

  • Cardiovascular Surgery : As part of cardioplegia solutions to protect heart tissues during surgical procedures.
  • Neurological Disorders : Potential therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis due to its neuroprotective effects.
  • Metabolic Disorders : Investigated for its role in metabolic syndrome and obesity management through its influence on amino acid metabolism.

Properties

Molecular Formula

C4H8NNaO5

Molecular Weight

173.10 g/mol

IUPAC Name

sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+]

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].O.[Na+]

Origin of Product

United States

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